molecular formula C18H18BrClN2O2 B5122263 2-(2-Bromo-4-chlorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 5794-94-5

2-(2-Bromo-4-chlorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B5122263
CAS No.: 5794-94-5
M. Wt: 409.7 g/mol
InChI Key: KCKDFGFWZWHIMF-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of phenoxy compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-chlorophenol and 4-phenylpiperazine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while substitution may result in the formation of new phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone
  • 2-(2-Bromo-4-chlorophenoxy)-1-(4-ethylpiperazin-1-yl)ethanone
  • 2-(2-Bromo-4-chlorophenoxy)-1-(4-isopropylpiperazin-1-yl)ethanone

Uniqueness

2-(2-Bromo-4-chlorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is unique due to the presence of the phenyl group on the piperazine ring, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN2O2/c19-16-12-14(20)6-7-17(16)24-13-18(23)22-10-8-21(9-11-22)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKDFGFWZWHIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386690
Record name STK179402
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5794-94-5
Record name STK179402
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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